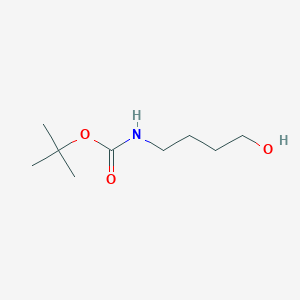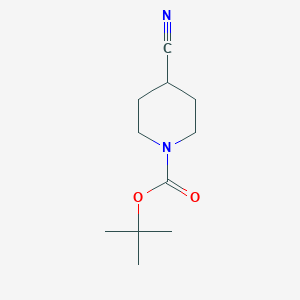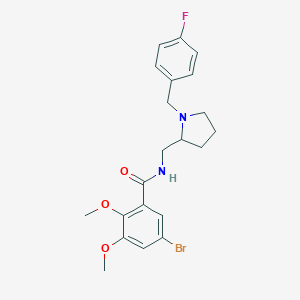
5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BF-1, and it is a member of the benzamide family of compounds. BF-1 has been shown to have a wide range of biochemical and physiological effects, and it has been used in numerous laboratory experiments to investigate the mechanisms of action of various biological processes.
Mechanism Of Action
BF-1 works by binding to specific receptors and enzymes in the body, which can lead to a wide range of biochemical and physiological effects. One of the primary mechanisms of action of BF-1 is the inhibition of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, BF-1 can increase the levels of these neurotransmitters in the brain, which can have a wide range of effects on mood, behavior, and cognition.
Biochemical And Physiological Effects
BF-1 has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of BF-1 include the inhibition of MAO-A, the activation of various signaling pathways, and the modulation of various receptors and enzymes. BF-1 has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
Advantages And Limitations For Lab Experiments
BF-1 has several advantages and limitations for laboratory experiments. One of the primary advantages of BF-1 is its ability to selectively target specific receptors and enzymes, which can allow researchers to investigate the mechanisms of action of various biological processes. However, BF-1 also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are several potential future directions for research on BF-1. One area of interest is the potential applications of BF-1 in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. Another area of interest is the development of new synthesis methods for BF-1 that can increase the yield and purity of the compound. Additionally, further research is needed to investigate the potential side effects and toxicity of BF-1, as well as its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of BF-1 is a complex process that involves multiple steps. The first step involves the reaction of 2,3-Dimethoxybenzaldehyde with 4-Fluorobenzylamine to create the intermediate compound 4-Fluoro-N-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with 1-(2-Bromoethyl)-1-pyrrolidinylmethanamine to form the final product, BF-1. The synthesis of BF-1 is a time-consuming and challenging process, but it is essential for producing the compound in large quantities for scientific research.
Scientific Research Applications
BF-1 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological effects, including the inhibition of various enzymes and receptors. BF-1 has been used in numerous laboratory experiments to investigate the mechanisms of action of various biological processes, including cancer cell growth, inflammation, and neurological disorders.
properties
CAS RN |
107188-68-1 |
|---|---|
Product Name |
5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide |
Molecular Formula |
C21H24BrFN2O3 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C21H24BrFN2O3/c1-27-19-11-15(22)10-18(20(19)28-2)21(26)24-12-17-4-3-9-25(17)13-14-5-7-16(23)8-6-14/h5-8,10-11,17H,3-4,9,12-13H2,1-2H3,(H,24,26) |
InChI Key |
OHMIBGFTDCPQGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)Br |
synonyms |
5-bromo-2,3-dimethoxy-N-((1-((2,5-3H)-4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide 5-bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide NCQ 115 NCQ 115 monohydrochloride, (R)-isomer NCQ 115 monohydrochloride, (S)-isomer NCQ 115, (R)-isomer NCQ 115, (S)-isomer NCQ-115 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
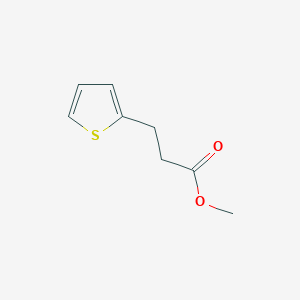
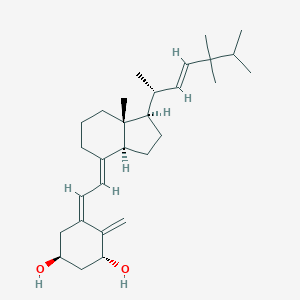
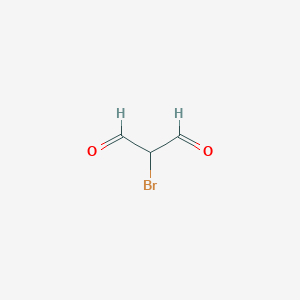
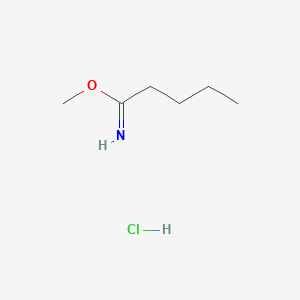
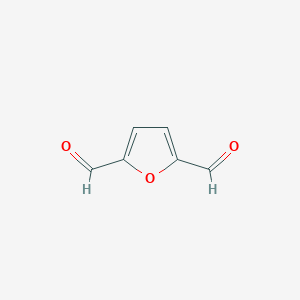
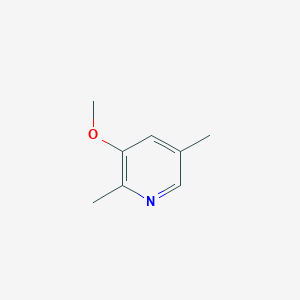
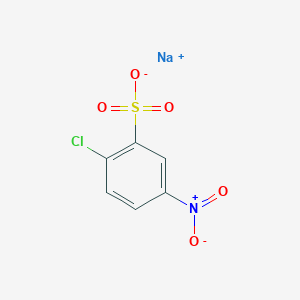
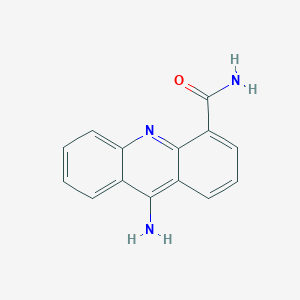
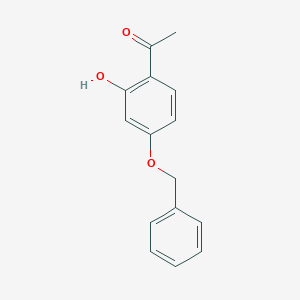
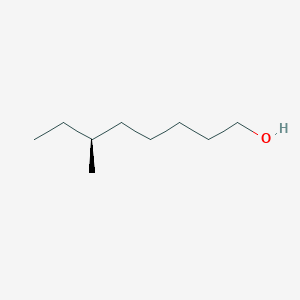
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
